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Compound of Interest

Compound Name: 4-Chloro-8-iodoquinazoline

Cat. No.: B175156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Chloro-8-iodoquinazoline is a halogenated quinazoline derivative that serves as a pivotal

building block in medicinal chemistry and drug discovery. Its unique substitution pattern,

featuring a reactive chlorine atom at the 4-position and an iodine atom at the 8-position, makes

it a versatile precursor for the synthesis of a wide array of functionalized quinazoline scaffolds.

These scaffolds are of significant interest due to their prevalence in a variety of biologically

active compounds, most notably as inhibitors of receptor tyrosine kinases (RTKs) implicated in

cancer progression. This technical guide provides an in-depth overview of 4-Chloro-8-
iodoquinazoline, including its chemical properties, synthesis, key reactions, and its role in the

development of targeted therapeutics.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Chloro-8-iodoquinazoline is

presented below.
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Property Value Reference

CAS Number 125096-73-3 [1]

Molecular Formula C₈H₄ClIN₂ [2]

Molecular Weight 290.49 g/mol [2]

Appearance
White to yellow to green

powder to crystal
[3]

Melting Point 175 - 179 °C [3]

Purity ≥ 98% (GC) [3]

Solubility

Soluble in some organic

solvents such as chloroform,

dimethyl sulfoxide and

dichloromethane.

[4]

Suppliers
4-Chloro-8-iodoquinazoline is commercially available from various chemical suppliers. A

selection of vendors is provided below for reference. Pricing and availability are subject to

change and should be confirmed with the respective supplier.
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Supplier Product Number Purity
Available
Quantities

AK Scientific X9612 - 2.5g

Alichem 125096733 - 25g

American Custom

Chemicals

Corporation

HCH0358971 - 5MG

Biosynth Carbosynth FC43507 - 5G

BLD Pharm BD755372 - -

ChemicalBook CB7708578 - -

Chem-Impex 29186 ≥ 98% (GC) -

ChemUniverse - - Custom Quote

Simson Pharma

Limited
- - Custom Quote

TCI America C2775 >98.0% 1g, 5g

Synthesis of 4-Chloro-8-iodoquinazoline
A reported method for the synthesis of 4-Chloro-8-iodoquinazoline involves a regioselective

metalation of 4-chloroquinazoline followed by quenching with iodine.[3]

Experimental Protocol:
Materials:

4-Chloroquinazoline

In situ trapping metalation reagents (e.g., lithium diisopropylamide (LDA) or a similar strong

base)

Iodine (I₂)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b175156?utm_src=pdf-body
https://www.benchchem.com/product/b175156?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8712970/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anhydrous solvent (e.g., tetrahydrofuran (THF))

Quenching solution (e.g., saturated aqueous ammonium chloride)

Organic solvent for extraction (e.g., ethyl acetate)

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),

dissolve 4-chloroquinazoline in anhydrous THF.

Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

Slowly add the in situ trapping metalation reagent (e.g., LDA) to the cooled solution while

stirring. Maintain the low temperature during the addition.

Stir the reaction mixture at -78 °C for the time required to achieve complete metalation (this

can be monitored by TLC).

In a separate flask, prepare a solution of iodine in anhydrous THF.

Slowly add the iodine solution to the reaction mixture at -78 °C.

After the addition is complete, allow the reaction to stir for an additional period at -78 °C.

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride

solution.

Allow the mixture to warm to room temperature.

Transfer the mixture to a separatory funnel and extract the product with an organic solvent

such as ethyl acetate.

Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure.

The crude product can be purified by column chromatography on silica gel to afford 4-
Chloro-8-iodoquinazoline. A reported yield for this transformation is 83%.[3]

Key Reactions and Applications in Drug Discovery
The strategic placement of the chloro and iodo substituents on the quinazoline ring allows for

selective functionalization through various cross-coupling reactions. The chlorine at the 4-

position is susceptible to nucleophilic aromatic substitution, while the iodine at the 8-position is

amenable to palladium-catalyzed cross-coupling reactions. This dual reactivity is highly

valuable in the synthesis of complex molecules, particularly in the development of kinase

inhibitors.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form

carbon-nitrogen bonds. In the context of 4-Chloro-8-iodoquinazoline, this reaction is typically

employed to introduce an aniline moiety at the 4-position, a key structural feature of many

EGFR and VEGFR inhibitors.

General Experimental Protocol:

Reactants: 4-Chloro-8-iodoquinazoline, a primary or secondary amine (e.g., a substituted

aniline).

Catalyst: A palladium(0) source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g.,

BINAP, Xantphos).

Base: A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate).

Solvent: Anhydrous, aprotic solvent (e.g., toluene, dioxane).

Procedure:

To an oven-dried reaction vessel, add 4-Chloro-8-iodoquinazoline, the amine, the

palladium catalyst, the phosphine ligand, and the base.
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Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.

Add the anhydrous solvent via syringe.

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the

specified time, monitoring the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

Filter the mixture through a pad of celite to remove the palladium catalyst.

Wash the filtrate with water and brine.

Dry the organic layer, concentrate, and purify the product by column chromatography.

Suzuki Coupling
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organohalide

and an organoboron compound. This reaction can be used to introduce aryl or heteroaryl

substituents at the 8-position of the quinazoline ring, allowing for further structural

diversification.

General Experimental Protocol:

Reactants: 4-Chloro-8-iodoquinazoline, an arylboronic acid or ester.

Catalyst: A palladium(0) or palladium(II) catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).

Base: An aqueous solution of a base (e.g., sodium carbonate, potassium phosphate).

Solvent: A mixture of an organic solvent and water (e.g., toluene/water, dioxane/water).

Procedure:

In a reaction flask, combine 4-Chloro-8-iodoquinazoline, the arylboronic acid, the palladium

catalyst, and the base.

Add the solvent mixture and degas the solution by bubbling with an inert gas for 15-20

minutes.
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Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored

by TLC or LC-MS).

Cool the reaction to room temperature and add water and an organic solvent for extraction.

Separate the organic layer, wash with brine, dry, and concentrate.

Purify the crude product by column chromatography.

Role in Targeting Signaling Pathways
Derivatives of 4-Chloro-8-iodoquinazoline, particularly 4-anilinoquinazolines, are extensively

investigated as inhibitors of key signaling pathways involved in cancer cell proliferation,

survival, and angiogenesis. The primary targets of these compounds are the Epidermal Growth

Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine

kinases.[5][6] Inhibition of these pathways can lead to the suppression of tumor growth.

EGFR Signaling Pathway
The EGFR signaling cascade is initiated by the binding of ligands such as EGF, leading to

receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites

for adaptor proteins, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-

AKT pathways, which promote cell proliferation and survival. 4-Anilinoquinazoline derivatives

act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting

these downstream signals.[5]
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Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

VEGFR Signaling Pathway
The VEGFR signaling pathway plays a crucial role in angiogenesis, the formation of new blood

vessels. Ligands like VEGF bind to VEGFRs on endothelial cells, triggering dimerization and

autophosphorylation. This activates downstream signaling cascades, including the PLCγ-PKC

and RAS-MAPK pathways, which promote endothelial cell migration, proliferation, and survival,

leading to new blood vessel formation. 4-Anilinoquinazoline derivatives can also inhibit VEGFR

kinases, thereby disrupting tumor-induced angiogenesis.[6]

VEGF

VEGFR

Binds PLCγ
Activates

Ras

Activates

DAG

IP3

PKC

Ca²⁺ Angiogenesis

Raf MEK ERK
4-Anilinoquinazoline

(Derivative)
Inhibits

Click to download full resolution via product page

Caption: VEGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

Conclusion
4-Chloro-8-iodoquinazoline is a high-value chemical intermediate with significant applications

in the field of drug discovery, particularly in the synthesis of targeted cancer therapeutics. Its

versatile reactivity allows for the construction of diverse molecular architectures based on the

privileged quinazoline scaffold. A thorough understanding of its properties, synthesis, and

reactivity is crucial for researchers and scientists working towards the development of novel

kinase inhibitors and other biologically active molecules. This guide provides a foundational

resource to support these endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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